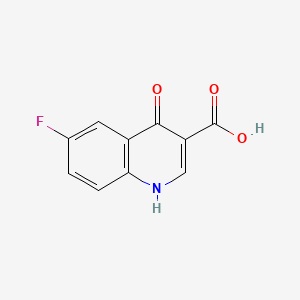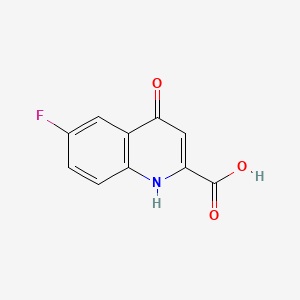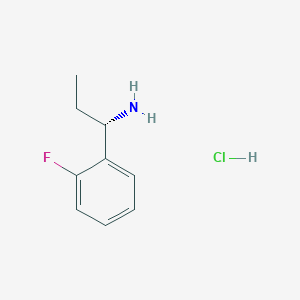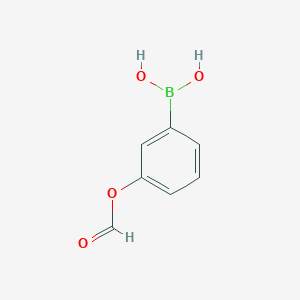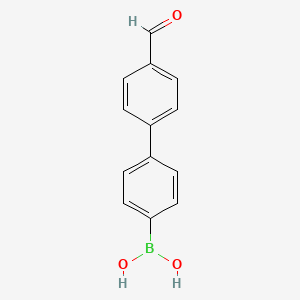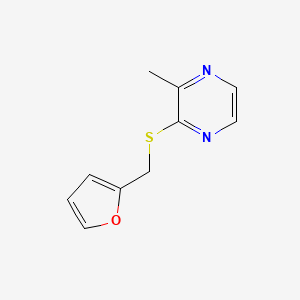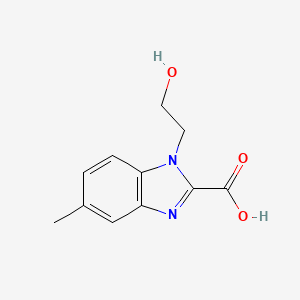
1-(2-Hydroxy-ethyl)-5-methyl-1H-benzoimidazole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and others. The compound’s chemical properties like its acidity or basicity, reactivity with other compounds, and stability would also be studied .Wissenschaftliche Forschungsanwendungen
Metal–Organic Frameworks (MOFs)
A study by Tang, Wu, Wang, and Zhang (2017) discussed the synthesis of zeolite-like metal–organic frameworks using mixed ligands, including a similar compound. These frameworks exhibited high chemical stability and significant CO2 uptake capacity, indicating potential applications in gas storage and separation (Tang, Wu, Wang, & Zhang, 2017).
Antineoplastic and Antifilarial Agents
Ram et al. (1992) synthesized a series of compounds including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, demonstrating significant in vivo antifilarial activity against adult worms of various species in experimentally infected jirds. These compounds also showed notable growth inhibition in certain cells, suggesting potential as antineoplastic agents (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Synthesis and Antihypertensive Activity
Sharma, Kohli, and Sharma (2010) focused on synthesizing new derivatives of benzimidazol-5-ylamine for antihypertensive activity. The synthesized compounds showed a potent hypertensive effect, indicating potential applications in treating hypertension (Sharma, Kohli, & Sharma, 2010).
Anticancer Screening
Varshney, Ahmad, Rauf, Sherwani, and Owais (2015) conducted a study on novel series of 2-methyl-1H-benzimidazoles, including hydroxy and non-hydroxy long chain substituted derivatives. They tested these compounds for cytotoxic activity against various human cancer cell lines, suggesting their potential in anticancer therapy (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).
Luminescence Properties in Cd(II) Complexes
Wu, Ren, Yin, Sun, Zeng, and Kurmoo (2014) explored the effects of substituent groups on the structures and luminescence properties of Cd(II) complexes. They synthesized new complexes using different benzimidazole carboxylic acids, including 2-hydroxyethyl-1H-benzoimidazole-5-carboxylic acid, demonstrating significant luminescence properties (Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014).
Corrosion Inhibitors for Steel
Herrag, Chetouani, Elkadiri, Hammouti, and Aouniti (2007) evaluated certain pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid, as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduced corrosion rates, indicating their potential as corrosion inhibitors (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-5-methylbenzimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-3-9-8(6-7)12-10(11(15)16)13(9)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZZKQFIIQUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C(=O)O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


